molecular formula C7H5ClFNO4S B2476912 (2-Fluoro-3-nitrophenyl)methanesulfonyl chloride CAS No. 1694188-26-5

(2-Fluoro-3-nitrophenyl)methanesulfonyl chloride

Cat. No. B2476912
M. Wt: 253.63
InChI Key: JVZQNNPQUDLNBA-UHFFFAOYSA-N
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Description

“(2-Fluoro-3-nitrophenyl)methanesulfonyl chloride” is a chemical compound with the CAS Number: 1694188-26-5 . It has a molecular weight of 253.64 . This compound has gained significant attention in the field of research and industry.


Molecular Structure Analysis

The InChI code for “(2-Fluoro-3-nitrophenyl)methanesulfonyl chloride” is 1S/C7H5ClFNO4S/c8-15(13,14)4-5-2-1-3-6(7(5)9)10(11)12/h1-3H,4H2 . This code provides a specific description of the compound’s molecular structure.


Physical And Chemical Properties Analysis

“(2-Fluoro-3-nitrophenyl)methanesulfonyl chloride” has a molecular weight of 253.64 .

Scientific Research Applications

Application in Organic Synthesis

(2-Fluoro-3-nitrophenyl)methanesulfonyl chloride finds application in organic synthesis. Moon and Kim (2012) demonstrated its use in asymmetric conjugate addition reactions, highlighting its role in the synthesis of chiral organofluorine compounds, which are significant in biochemical, medicinal, and material science applications (Moon & Kim, 2012). Similarly, Kamlar et al. (2010) reported its utility in enantioselective addition to α,β-unsaturated aldehydes, leading to the formation of fluorinated derivatives, a key area in medicinal chemistry (Kamlar et al., 2010).

Role in Sulfonyl Compound Synthesis

Fei (2004) outlined a methodology for preparing sulfonyl compounds starting from benzyl chloride, utilizing (2-Fluoro-3-nitrophenyl)methanesulfonyl chloride as an intermediate. This showcases its significance in synthesizing various sulfonyl derivatives (Fei, 2004).

Involvement in Chemical Reactions

Ando et al. (2005) highlighted the use of related methanesulfonyl compounds in novel rearrangements and C-C bond formations, underlining the role of these compounds in complex chemical reactions (Ando et al., 2005). Pilard et al. (2001) investigated the electrochemical reduction of similar compounds, demonstrating their utility in electrochemical studies (Pilard et al., 2001).

Electromechanical Properties and Applications

Su et al. (2001) explored its use in the study of electrochemical properties of vanadium pentoxide, a significant study in the field of battery technology (Su et al., 2001). Kitz and Wilson (1963) researched its role in the study of the reaction of methanesulfonyl fluoride and acetylcholinesterase, linking it to biochemical applications (Kitz & Wilson, 1963).

Studies in Chemical Structures and Molecular Interactions

Arbuzov et al. (1976) conducted structural and spectroscopic studies on derivatives of methanesulfonyl chloride, contributing to the understanding of molecular structures (Arbuzov et al., 1976). Makino and Yoshioka (1987) studied the fluorination of substituted methanols with methanesulfonyl fluoride, an area vital for the development of new fluorinated organic compounds (Makino & Yoshioka, 1987).

Safety And Hazards

The safety information for “(2-Fluoro-3-nitrophenyl)methanesulfonyl chloride” is available in its Material Safety Data Sheet (MSDS) . It’s important to handle this compound with care and follow all safety guidelines.

properties

IUPAC Name

(2-fluoro-3-nitrophenyl)methanesulfonyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5ClFNO4S/c8-15(13,14)4-5-2-1-3-6(7(5)9)10(11)12/h1-3H,4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVZQNNPQUDLNBA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)[N+](=O)[O-])F)CS(=O)(=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5ClFNO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2-Fluoro-3-nitrophenyl)methanesulfonyl chloride

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